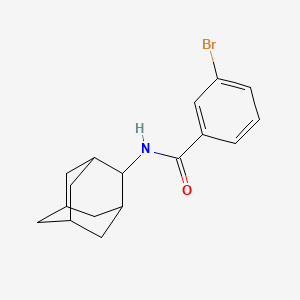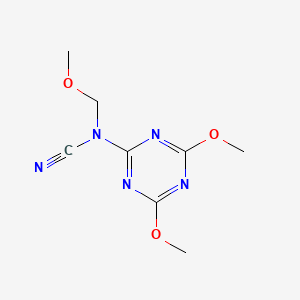![molecular formula C15H15N3O2S B5759671 8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMXAA and has been studied extensively for its anti-tumor and anti-inflammatory properties.
作用机制
The mechanism of action of DMXAA is not fully understood, but it is believed to activate the immune system and induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines then stimulate the immune system to attack and destroy cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. It has also been shown to increase the levels of cytokines such as TNF-alpha and IFN-gamma. DMXAA has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of DMXAA is its potential use in cancer treatment. It has been shown to be effective in preclinical studies and has the potential to be used in combination with other cancer therapies. One limitation of DMXAA is its toxicity, which has been observed in preclinical studies. DMXAA has also been shown to be unstable in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for DMXAA research. One direction is to study its potential use in combination with other cancer therapies. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. DMXAA can also be studied for its potential use in other diseases such as viral infections and autoimmune diseases. Additionally, further research can be done to improve the stability and toxicity of DMXAA.
In conclusion, DMXAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-tumor and anti-inflammatory properties. DMXAA has the potential to be used in cancer treatment, inflammatory diseases, and other diseases. Further research is needed to improve the stability and toxicity of DMXAA and to explore its potential use in combination with other therapies.
合成方法
DMXAA can be synthesized through a multi-step process that involves the reaction of 2-methylquinoline with 3,5-dimethyl-1H-pyrazole-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DMXAA.
科学研究应用
DMXAA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. DMXAA has also been studied for its potential use in combination with other cancer therapies such as radiation and chemotherapy.
属性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-7-8-13-5-4-6-14(15(13)16-10)21(19,20)18-12(3)9-11(2)17-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLMDYUEBAULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N3C(=CC(=N3)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)

![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)


![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)
